molecular formula C10H12BrN B2999539 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1782432-98-7

6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2999539
CAS RN: 1782432-98-7
M. Wt: 226.117
InChI Key: METMKNFOLFCDJY-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound . It is related to 6-Methyl-1,2,3,4-tetrahydroquinoline, which is described as yellowish crystals with a strong, civet-like odor . It is soluble in 2 parts of 80% alcohol .


Molecular Structure Analysis

The molecular weight of 6-Bromo-1,2,3,4-tetrahydroquinoline is 212.09 . The InChI code is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 .


Physical And Chemical Properties Analysis

6-Bromo-1,2,3,4-tetrahydroquinoline is a white to yellow to brown or gray solid or liquid . It should be stored in a refrigerator .

Safety and Hazards

The safety information for 6-Bromo-1,2,3,4-tetrahydroquinoline indicates that it is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

6-bromo-5-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METMKNFOLFCDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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